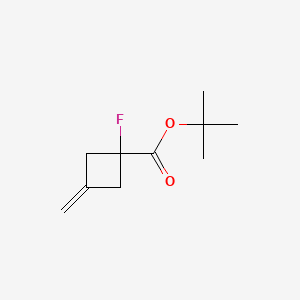
Tert-butyl1-fluoro-3-methylidenecyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate: is an organic compound that features a cyclobutane ring with a fluorine atom and a methylidene group attached. The tert-butyl ester group is also present, making it a compound of interest in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of tert-butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutanone and tert-butyl bromoacetate.
Formation of the Methylidene Group: This step involves the use of a Wittig reaction or a similar olefination reaction to introduce the methylidene group.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Chemical Reactions Analysis
tert-Butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Material Science: The compound is used in the development of novel materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
tert-Butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 1-chloro-3-methylidenecyclobutane-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
tert-Butyl 1-bromo-3-methylidenecyclobutane-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.
tert-Butyl 1-iodo-3-methylidenecyclobutane-1-carboxylate: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of tert-butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate lies in its fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs.
Properties
Molecular Formula |
C10H15FO2 |
|---|---|
Molecular Weight |
186.22 g/mol |
IUPAC Name |
tert-butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H15FO2/c1-7-5-10(11,6-7)8(12)13-9(2,3)4/h1,5-6H2,2-4H3 |
InChI Key |
RVUFMANMWFTUNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC(=C)C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















